2-(4-Difluoromethanesulfonylphenyl)acetic acid

Description

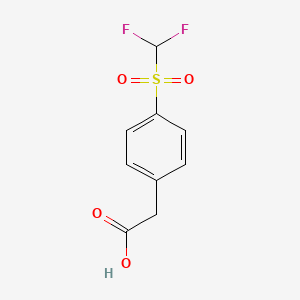

2-(4-Difluoromethanesulfonylphenyl)acetic acid is a synthetic organic compound featuring a phenyl ring substituted at the para position with a difluoromethanesulfonyl group (–SO₂CF₂H) and an acetic acid (–CH₂COOH) moiety.

Properties

IUPAC Name |

2-[4-(difluoromethylsulfonyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCGAFJAGLMQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Difluoromethanesulfonylphenyl)acetic acid typically involves the introduction of the difluoromethanesulfonyl group to a phenylacetic acid derivative. One common method is the reaction of 4-bromophenylacetic acid with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Difluoromethanesulfonylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Difluoromethanesulfonylphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Difluoromethanesulfonylphenyl)acetic acid involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Key Comparisons :

- 2-(4-Chlorophenyl)-2,2-difluoroacetic acid ():

- Structure : Contains a chloro substituent on the phenyl ring and a difluoroacetic acid group.

- Acidity : The electron-withdrawing –Cl and –CF₂ groups enhance the acidity of the acetic acid moiety (pKa ~2–3, estimated).

- Applications : Chlorinated aromatic acids are often intermediates in pharmaceutical synthesis .

2-(4-ethylphenyl)-2,2-difluoroacetic acid ():

- Structure : Ethyl group (–CH₂CH₃) at the para position and difluoroacetic acid.

- Acidity : The electron-donating ethyl group reduces acidity compared to chloro or sulfonyl analogs (pKa ~3–4, estimated).

- Synthesis : Prepared via fluorination of 2-(4-ethylphenyl)acetic acid, highlighting the role of fluorine in modifying reactivity .

Target Compound :

- The difluoromethanesulfonyl group (–SO₂CF₂H) is more electron-withdrawing than –Cl or –CH₂CH₃, likely resulting in a lower pKa (estimated ~1–2) for the acetic acid group. This makes it a stronger acid compared to the above analogs.

Sulfonyl-Containing Analogues

Key Comparisons :

- 2-[(4-methanesulfonylphenyl)sulfamoyl]acetic acid (): Structure: Methanesulfonyl (–SO₂CH₃) and sulfamoyl (–NHSO₂) groups on the phenyl ring. Applications: Sulfonamide derivatives are common in antimicrobial and anti-inflammatory drugs .

2-{2-(4-Fluorophenyl)methanesulfonamidoacetamido}acetic Acid ():

Target Compound :

- The difluoromethanesulfonyl group offers unique steric and electronic properties compared to simpler sulfonyl or sulfamoyl groups. Its bulkier structure may reduce crystal packing efficiency but improve resistance to enzymatic degradation.

Aromatic Substitution and Hydrogen Bonding

Key Comparisons :

Target Compound :

- The para-substituted difluoromethanesulfonyl group likely promotes planar molecular geometry, facilitating strong O–H⋯O hydrogen bonds in the solid state. The –SO₂CF₂H group may introduce additional C–F⋯H interactions, altering crystal morphology compared to methoxy or bromo analogs.

Key Comparisons :

Target Compound :

- The difluoromethanesulfonyl group may confer resistance to oxidation and hydrolysis, making the compound a candidate for protease inhibitors or enzyme-targeted therapies. Its strong acidity could enhance binding to basic residues in proteins.

Biological Activity

2-(4-Difluoromethanesulfonylphenyl)acetic acid (CAS No. 1333683-19-4) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the difluoromethanesulfonyl group, suggest potential biological activities that warrant detailed exploration.

- Molecular Formula: C9H8F2O4S

- Molecular Weight: 270.22 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining its effects against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Case Study: Breast Cancer Cell Line MCF-7

- Treatment Duration: 48 hours

- Concentration Range: 1-100 µM

- Results: Significant reduction in cell viability observed at concentrations above 10 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The difluoromethanesulfonyl group may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Interaction: Its lipophilic nature allows it to penetrate cellular membranes effectively, altering membrane fluidity and function.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate:

- Skin Irritation Potential: Classified as H315 (causes skin irritation).

- Eye Irritation Potential: Classified as H319 (causes serious eye irritation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.